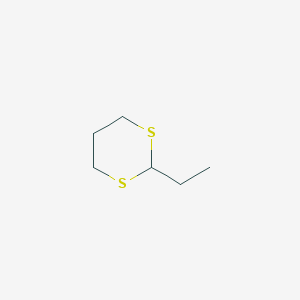

2-Ethyl-1,3-dithiane

Description

Thioacetalization of Propanal

A primary and widely utilized method for preparing 2-substituted-1,3-dithianes is the thioacetalization of a corresponding aldehyde. organic-chemistry.org In this case, 2-ethyl-1,3-dithiane is synthesized by reacting propanal with 1,3-propanedithiol (B87085). The reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org The acid facilitates the nucleophilic attack of the sulfur atoms from the dithiol onto the carbonyl carbon of the aldehyde, leading to the formation of the stable six-membered cyclic thioacetal ring.

A variety of catalysts can be employed for this transformation, including yttrium triflate, tungstophosphoric acid, and perchloric acid adsorbed on silica (B1680970) gel, often enabling the reaction to proceed under mild and even solvent-free conditions with high yields. organic-chemistry.org

Alkylation of 1,3-Dithiane (B146892)

An alternative and powerful strategy is the alkylation of the parent 1,3-dithiane molecule. This approach, pioneered in the context of umpolung (reversed polarity) reactivity, involves the deprotonation of the C2 position of the dithiane ring. The proton at this position is acidic enough (pKa ≈ 31 in DMSO) to be removed by a strong base, such as n-butyllithium (n-BuLi). brynmawr.edu

The resulting 2-lithio-1,3-dithiane carbanion is a potent nucleophile. Subsequent reaction with an ethyl electrophile, such as ethyl bromide or an arenesulfonate of ethanol, introduces the ethyl group at the C2 position to yield this compound. organic-chemistry.org Optimization of this method requires careful control of temperature, often starting at low temperatures like -78°C, and ensuring anhydrous conditions to prevent quenching of the lithiated intermediate.

Table 1: Comparison of Primary Synthesis Methods for this compound

| Method | Starting Materials | Key Reagents/Catalysts | General Principle | Typical Yields |

|---|---|---|---|---|

| Thioacetalization | Propanal, 1,3-Propanedithiol | Lewis or Brønsted Acids (e.g., BF₃·OEt₂, p-TsOH, Y(OTf)₃) organic-chemistry.org | Acid-catalyzed formation of a cyclic thioacetal from an aldehyde and a dithiol. | Moderate to high. |

| Alkylation | 1,3-Dithiane, Ethyl Halide (e.g., Ethyl Bromide) | Strong Base (e.g., n-Butyllithium) organic-chemistry.org | Deprotonation of 1,3-dithiane to form a nucleophilic carbanion, followed by reaction with an ethyl electrophile. | Good to high (e.g., 72-78% for analogous compounds). |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S2/c1-2-6-7-4-3-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCSAFCIQDJGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334779 | |

| Record name | 2-ethyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-23-4 | |

| Record name | 2-ethyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-1,3-DITHIANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scalability and Industrial Production Methodologies for 2 Ethyl 1,3 Dithiane

The transition from laboratory-scale synthesis to industrial production of 2-ethyl-1,3-dithiane and related compounds requires methodologies that are not only efficient and high-yielding but also scalable, cost-effective, and environmentally considerate. This compound and its derivatives serve as intermediates in the manufacturing of fine chemicals, agrochemicals, and materials. chemimpex.com

For large-scale thioacetalization reactions, a significant challenge is the management of solvents and the separation of the catalyst from the product mixture. While laboratory procedures may use homogenous acid catalysts, industrial processes often favor heterogeneous catalysts. Catalysts like basic alumina (B75360) (Al₂O₃) or silica-supported acids can be used, which simplifies the workup process as they can be removed by simple filtration. organic-chemistry.orgnih.gov This approach also reduces solvent requirements, which is a key consideration for scalable synthesis. nih.gov

Furthermore, industrial-scale operations may be optimized by transitioning from traditional batch processing to continuous flow reactors. Continuous flow systems offer superior control over reaction parameters such as temperature and mixing, enhance safety, and can lead to improved efficiency and reduced waste streams, which are critical for sustainable industrial production.

Table 2: Considerations for Scalable Production of this compound

| Parameter | Laboratory Scale Approach | Industrial Scale Strategy | Rationale |

|---|---|---|---|

| Process Type | Batch reaction in flask | Continuous flow reactors | Improved efficiency, safety, and consistency. |

| Catalyst | Homogeneous Lewis/Brønsted acids organic-chemistry.org | Heterogeneous catalysts (e.g., basic Al₂O₃, supported acids) organic-chemistry.orgnih.gov | Facilitates easier product purification and catalyst recycling. |

| Solvent Use | Often requires significant solvent volumes nih.gov | Solvent-free conditions or use of recyclable solvents organic-chemistry.orgnih.gov | Reduces cost and environmental impact. |

| Purification | Liquid-liquid extraction, column chromatography brynmawr.eduorgsyn.org | Filtration, distillation | More economical and efficient for large quantities. |

Reactivity Profiles and Transformational Chemistry of 2 Ethyl 1,3 Dithiane

Nucleophilic Reactivity at the C-2 Position of 2-Ethyl-1,3-dithiane

The C-2 position of this compound is flanked by two sulfur atoms, which can stabilize an adjacent carbanion through the use of their d-orbitals. scribd.com This electronic feature facilitates the deprotonation of the C-2 hydrogen, creating a nucleophilic center that is central to the synthetic utility of this compound.

The generation of the key nucleophilic intermediate, 2-lithio-2-ethyl-1,3-dithiane, is typically achieved through the deprotonation of this compound using a strong organolithium base. The most common base for this transformation is n-butyllithium (n-BuLi). researchgate.netyoutube.com The reaction is generally performed under anhydrous conditions in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -20 °C to -78 °C) to prevent side reactions. researchgate.net

The resulting 2-lithio-2-ethyl-1,3-dithiane is a powerful nucleophile. youtube.com The lithium cation associates with the carbanion, forming an organolithium reagent that readily reacts with a wide array of electrophiles. This reactivity allows for the formation of numerous carbon-carbon and carbon-heteroatom bonds at the C-2 position.

One of the most significant applications of 2-lithio-1,3-dithiane derivatives is their reaction with carbonyl compounds. scribd.com The 2-lithio-2-ethyl-1,3-dithiane anion readily adds to the electrophilic carbon of aldehydes and ketones. scribd.com This nucleophilic addition reaction forms a tetrahedral intermediate which, upon aqueous workup, yields a β-hydroxy carbonyl equivalent. scribd.com

This reaction is highly diastereoselective in many cases, particularly when reacting with chiral aldehydes, providing a method for constructing complex stereochemical architectures. uwindsor.ca The dithiane moiety in the resulting adduct can later be hydrolyzed, typically using mercury(II) salts, to unmask the carbonyl group and reveal a ketone. youtube.com

Table 1: Representative Reactions with Carbonyl Compounds This table is illustrative of the general reaction type, as specific data for the 2-ethyl derivative was not detailed in the provided sources.

| Dithiane Derivative | Electrophile | Product Type after Hydrolysis |

|---|---|---|

| 2-Lithio-2-ethyl-1,3-dithiane | Aldehyde (R-CHO) | α-Hydroxy ketone |

The nucleophilic 2-lithio-2-ethyl-1,3-dithiane reacts efficiently with various electrophiles beyond carbonyls. Alkylation can be accomplished through reaction with primary alkyl halides in what is typically an SN2-type mechanism. youtube.com This allows for the introduction of a new alkyl substituent at the C-2 position. Arenesulfonates of primary alcohols have also been shown to be effective alkylating agents for 2-lithio-1,3-dithiane derivatives. organic-chemistry.orgorganic-chemistry.org

Acylation reactions introduce an acyl group, leading to the formation of α-keto dithianes. These reactions can be performed using electrophiles such as acid chlorides or esters. orgsyn.org These acylated dithianes are important intermediates, for instance, in the synthesis of chiral sulfoxides. orgsyn.org

Table 2: Examples of Alkylation and Acylation Reactions This table illustrates the general reactivity patterns.

| Dithiane Derivative | Electrophile | Product Type |

|---|---|---|

| 2-Lithio-2-ethyl-1,3-dithiane | Primary Alkyl Halide (R-X) | 2-Ethyl-2-alkyl-1,3-dithiane |

| 2-Lithio-2-ethyl-1,3-dithiane | Benzenesulfonate (R-OSO₂Ph) | 2-Ethyl-2-alkyl-1,3-dithiane organic-chemistry.org |

Oxidative Transformations of this compound

The sulfur atoms in the this compound ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations introduce new functional groups and, in the case of sulfoxides, can create a new stereocenter, opening avenues for asymmetric synthesis.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. organic-chemistry.orgresearchgate.net For this compound, selective oxidation to the monosulfoxide (this compound 1-oxide) can be achieved using one equivalent of a suitable oxidizing agent. Common reagents for this purpose include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. researchgate.net

Further oxidation of the sulfoxide (B87167), or direct oxidation of the dithiane with an excess of a strong oxidizing agent, yields the corresponding sulfone (this compound 1,1-dioxide) or, more commonly, the disulfone (this compound 1,1,3,3-tetraoxide). researchgate.net Reagents like hydrogen peroxide in acetic acid are often used for the preparation of sulfones. researchgate.net

The oxidation of a prochiral 1,3-dithiane (B146892), such as this compound, to its monosulfoxide creates a chiral center at the sulfur atom. The development of asymmetric oxidation methods to control the stereochemistry of this transformation is of significant interest.

Several methodologies have been developed for the enantioselective oxidation of 1,3-dithiane derivatives. rsc.org The modified Sharpless reagent, which utilizes a titanium(IV) isopropoxide–diethyl tartrate complex with a hydroperoxide, has been successfully applied. rsc.orgrsc.org The Kagan protocol, another titanium-based system often including water, is also effective. nih.govacs.org The enantioselectivity of these oxidations is highly dependent on the nature of the substituent at the C-2 position. rsc.orgrsc.org For instance, the oxidation of 2-acyl-1,3-dithianes has been shown to proceed with excellent optical purity. rsc.org These methods allow for the synthesis of enantiomerically enriched this compound 1-oxides, which are valuable chiral building blocks in organic synthesis.

Table 3: Asymmetric Oxidation of 1,3-Dithiane Derivatives

| Substrate | Oxidation Method | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-(1-Methoxy-1-methylethyl)-1,3-dithiane | Ti(OPrⁱ)₄–(+)-DET–t-BuOOH | (1S,2S)-1-oxide | >99% rsc.orgrsc.org |

| 2-(1-Acetoxy-1-methylethyl)-1,3-dithiane | Ti(OPrⁱ)₄–(+)-DET–t-BuOOH | (cis)-1-oxide | >99% rsc.org |

| Ethyl 1,3-dithiane-2-carboxylate | Modena Protocol (Ti(OPrⁱ)₄, (+)-DET, CHP) | trans-bis-sulfoxide | >97% nih.govacs.org |

Note: DET = Diethyl tartrate, CHP = Cumene hydroperoxide

Reductive Cleavage Strategies for this compound

Reductive cleavage of the C-S bonds in this compound is a fundamental aspect of its synthetic utility. Depending on the reagents and conditions employed, this cleavage can be directed toward two primary outcomes: the regeneration of the parent carbonyl compound or the complete desulfurization to yield the corresponding hydrocarbon.

Regenerating Carbonyl Compounds via Thioacetal Hydrolysis

The primary role of the dithiane group is often to protect a carbonyl functionality. The regeneration of the parent carbonyl from this compound, a process known as deprotection or dethioacetalization, is a crucial step in many synthetic sequences. A variety of methods have been developed to achieve this transformation, ranging from classic procedures using heavy metal salts to milder, more modern oxidative techniques. sci-hub.se

Historically, salts of heavy metals like mercury(II) (e.g., HgCl₂) and thallium(III) (e.g., Tl(NO₃)₃) were commonly used, often in aqueous organic solvents, to promote hydrolysis. sci-hub.sereddit.com However, due to the toxicity of these reagents, alternative methods have gained prominence.

Oxidative cleavage provides a powerful and often milder alternative. Reagents that operate through an oxidative mechanism can facilitate the hydrolysis of the otherwise stable thioacetal. A two-step approach involves the initial oxidation of one of the sulfur atoms to a sulfoxide. thieme-connect.de This oxidation makes the C2 carbon more electrophilic and the sulfur a better leaving group, enabling a much easier acid-catalyzed hydrolysis to the carbonyl compound. thieme-connect.de Hypervalent iodine compounds, such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene, have proven to be highly effective for the direct oxidative hydrolysis of dithianes to their corresponding carbonyls in high yields. sci-hub.seorganic-chemistry.org Other oxidative systems, including 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), have also been successfully employed for this purpose. tandfonline.comresearchgate.net

Table 1: Selected Reagents for the Hydrolysis of 1,3-Dithianes to Carbonyl Compounds

| Reagent Class | Specific Reagent(s) | Typical Conditions | Reference(s) |

| Heavy Metal Salts | Mercury(II) Chloride (HgCl₂) | Aqueous Acetonitrile or Methanol | sci-hub.sereddit.com |

| Thallium(III) Nitrate (Tl(NO₃)₃) | Methanol/THF | sci-hub.se | |

| Hypervalent Iodine | o-Iodoxybenzoic Acid (IBX) | DMSO, Water | sci-hub.seorganic-chemistry.org |

| Bis(trifluoroacetoxy)iodobenzene | Aqueous THF | sci-hub.se | |

| Oxidizing Agents | DDQ | Acetonitrile, Water | tandfonline.comresearchgate.net |

| Halogen-Based | N-Bromosuccinimide (NBS) | Acetone, Water | sci-hub.se |

| Two-Step (Oxidation) | tert-Butyl Hydroperoxide (oxidation) | CH₂Cl₂, CSA (cat.) | thieme-connect.de |

| Followed by Acid Hydrolysis | Acetonitrile, H⁺ | thieme-connect.de |

Desulfurization Reactions to Yield Hydrocarbon Backbones

In contrast to hydrolysis, desulfurization aims to completely remove the sulfur atoms and replace the C-S bonds with C-H bonds. This transformation effectively converts the original carbonyl group into a methylene (B1212753) (-CH₂-) group. The most common and effective reagent for this purpose is Raney Nickel, a fine-grained, hydrogen-rich nickel catalyst. chem-station.commasterorganicchemistry.com

When this compound is treated with Raney Nickel, typically in an alcohol solvent like ethanol, the two C-S bonds are hydrogenolyzed. chem-station.comorganicreactions.org This process consumes the hydrogen adsorbed on the surface of the catalyst, resulting in the formation of propane. chem-station.comyoutube.com This two-step sequence of thioacetal formation followed by Raney Nickel desulfurization serves as a classic method for the deoxygenation of aldehydes and ketones to alkanes under neutral conditions, providing an alternative to acid-catalyzed (Clemmensen) or base-catalyzed (Wolff-Kishner) reductions. chem-station.commasterorganicchemistry.com

Transition Metal-Catalyzed Reactions Involving this compound Derivatives

The synthetic utility of this compound extends beyond its role as a protecting group. Deprotonation at the C2 position generates a potent carbon nucleophile, 2-lithio-2-ethyl-1,3-dithiane, which can participate in a variety of transition metal-catalyzed coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The 2-lithio derivative of a dithiane can serve as the nucleophilic partner in such reactions. For instance, in a process analogous to the Suzuki-Miyaura coupling, the dithiane derivative can act as a competent transmetalation reagent. nih.govlibretexts.org This methodology takes advantage of the acidic C2 proton of the dithiane, which upon deprotonation, allows the dithiane to function as a polarity-reversed (umpolung) nucleophile. nih.gov

In a typical palladium-catalyzed cycle, an organohalide (R-X) undergoes oxidative addition to a Pd(0) complex. The resulting Pd(II) species can then undergo transmetalation with the 2-lithio-1,3-dithiane derivative. Subsequent reductive elimination from the palladium center forms a new carbon-carbon bond and regenerates the Pd(0) catalyst. This approach has been described for 2-aryl-1,3-dithianes, demonstrating a practical route to complex molecules. nih.govsemanticscholar.org This strategy allows for the coupling of the ethyl-dithiane moiety with various aryl or vinyl halides, significantly expanding its synthetic applications.

Other Metal-Promoted Transformations

The nucleophilic character of 2-lithio-1,3-dithiane derivatives makes them suitable for reactions promoted by other transition metals, notably copper and nickel.

Copper: The 2-lithio-1,3-dithiane anion can be used to form organocuprates, which are valuable reagents for conjugate addition reactions to α,β-unsaturated carbonyl compounds. Copper(II) triflate has also been shown to mediate the addition of stannylated 1,3-dithiane derivatives to imines, demonstrating a copper-promoted C-C bond formation. semanticscholar.org

Nickel: Nickel catalysts are widely used in cross-coupling and cycloaddition reactions. nih.govresearchgate.netnih.gov While less common than palladium for dithiane coupling, nickel complexes can catalyze reactions involving C-S bond activation or participate in coupling reactions with organosulfur compounds. Given the versatility of nickel catalysis, reactions involving the 2-lithio-2-ethyl-1,3-dithiane anion as a nucleophile with organohalides are mechanistically plausible, analogous to established nickel-catalyzed cross-coupling methodologies.

Radical Chemistry and Single-Electron Transfer Processes of this compound

Cyclic thioethers like this compound have relatively low oxidation potentials, making them susceptible to single-electron transfer (SET) processes. researchgate.net This reactivity can be harnessed to achieve cleavage of the dithiane group under mild conditions, often initiated by photochemistry or chemical oxidants.

Upon SET from the dithiane to a suitable acceptor (such as an electronically excited photosensitizer or a chemical oxidant), a dithiane radical cation is formed. researchgate.netacs.org This highly reactive intermediate can undergo C-S bond fragmentation. acs.org

Photochemical Cleavage: Irradiation of a dithiane in the presence of a photosensitizer (e.g., benzophenone (B1666685) or a thiapyrylium salt) can initiate an electron transfer from the dithiane to the excited sensitizer. researchgate.netacs.org The resulting dithiane radical cation is unstable and fragments. In the presence of oxygen, a cascade of reactions ensues, ultimately leading to the regeneration of the parent carbonyl compound, propanal. researchgate.netacs.org

Chemical Oxidation: Strong one-electron oxidants can also induce the deprotection of dithianes via an SET mechanism. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or iron(III) complexes like Fe(phen)₃(PF₆)₃ can accept an electron from the dithiane moiety to generate the key radical cation intermediate, which then fragments to yield the carbonyl compound. researchgate.netresearchgate.net These methods provide a non-hydrolytic pathway for dithiane cleavage.

Table 2: Methods for Dithiane Cleavage via Single-Electron Transfer (SET)

| Method | Reagent/Conditions | Intermediate | Product | Reference(s) |

| Photochemical | hν, Thiapyrylium Salt Sensitizer, O₂ | Dithiane Radical Cation | Carbonyl Compound | researchgate.netacs.org |

| Chemical Oxidation | DDQ, MeCN/H₂O | Dithiane Radical Cation | Carbonyl Compound | researchgate.netresearchgate.net |

| Chemical Oxidation | Fe(phen)₃(PF₆)₃ | Dithiane Radical Cation | Carbonyl Compound | researchgate.net |

| Electrochemical | Indirect Electrochemical Oxidation | Dithiane Radical Cation | Carbonyl Compound | researchgate.net |

2 Ethyl 1,3 Dithiane in Complex Organic Synthesis and Total Synthesis

Application as an Acyl Anion Equivalent (Umpolung Strategy)

A cornerstone of modern synthetic strategy is the concept of "umpolung," or the reversal of the normal polarity of a functional group. dnmfaizpur.orgtubitak.gov.tr In a typical carbonyl compound, the carbon atom is electrophilic. However, by converting a carbonyl group into a 1,3-dithiane (B146892), the formerly electrophilic carbonyl carbon can be deprotonated to form a nucleophilic carbanion, effectively behaving as an acyl anion equivalent. dnmfaizpur.orgorganic-chemistry.org

The process begins with the reaction of an aldehyde with 1,3-propanedithiol (B87085) to form the corresponding 2-substituted-1,3-dithiane. youtube.com The C-H bond at the C2 position of the dithiane ring is sufficiently acidic (pKa ≈ 31) to be deprotonated by a strong base, such as n-butyllithium, generating a 2-lithio-1,3-dithiane species. organic-chemistry.orgyoutube.com This lithiated intermediate is a powerful nucleophile stabilized by the adjacent sulfur atoms, attributed to the polarizability of sulfur and the longer carbon-sulfur bond length. organic-chemistry.org

This "masked" acyl anion can then react with a variety of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. youtube.com Subsequent hydrolysis of the resulting dithiane, often facilitated by mercury(II) salts, regenerates the carbonyl group, yielding a ketone or an α-hydroxy ketone. organic-chemistry.orgyoutube.com This strategy allows for the formation of carbon-carbon bonds that would be otherwise inaccessible through conventional synthetic routes. dnmfaizpur.orgorganic-chemistry.org For instance, the reaction of 2-lithio-1,3-dithiane derivatives with electrophiles provides access to 1,2-diketones and α-hydroxy ketones, which cannot be synthesized via standard aldol (B89426) additions. organic-chemistry.org

Table 1: Examples of Umpolung Reactions with 2-Alkyl-1,3-dithianes

| Electrophile | Product after Hydrolysis | Reference |

| Alkyl Halide | Ketone | youtube.com |

| Epoxide | β-Hydroxy Ketone | youtube.com |

| Aldehyde/Ketone | α-Hydroxy Ketone | organic-chemistry.org |

| Ester/Amide | β-Ketoester/β-Ketoamide | youtube.com |

Utility as a Protecting Group for Carbonyl Functionalities in Multi-Step Syntheses

The 1,3-dithiane group serves as an effective protecting group for aldehydes and ketones due to its stability under both acidic and basic conditions. uwindsor.caorganic-chemistry.org The formation of the dithiane is typically achieved by treating the carbonyl compound with 1,3-propanedithiol in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org

Once protected, the dithiane moiety is resistant to a wide range of reagents, including nucleophiles and oxidizing agents, allowing for chemical transformations to be performed on other parts of the molecule without affecting the masked carbonyl group. This robustness makes it particularly valuable in complex, multi-step syntheses. uwindsor.caorganic-chemistry.org

Deprotection, the removal of the dithiane group to regenerate the carbonyl, often requires specific and sometimes harsh conditions due to the stability of the thioacetal. uwindsor.caorganic-chemistry.org Common methods for deprotection include:

Oxidative Cleavage: Reagents like bis(trifluoroacetoxy)iodobenzene or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used. uwindsor.caresearchgate.net

Metal-Assisted Hydrolysis: Mercury(II) salts, such as mercury(II) chloride, are frequently employed to facilitate the hydrolysis of the thioacetal. organic-chemistry.orgresearchgate.net

Solvent-Free Methods: Solid-state oxidative deprotection using reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) offers a milder and more environmentally friendly alternative. arkat-usa.org

Photochemical Cleavage: Irradiation of dithiane adducts in the presence of a photosensitizer like benzophenone (B1666685) can induce C-C bond cleavage, regenerating the carbonyl compound. acs.org

Table 2: Common Deprotection Methods for 1,3-Dithianes

| Reagent/Method | Conditions | Reference |

| Bis(trifluoroacetoxy)iodobenzene | Oxidative | uwindsor.ca |

| DDQ | Aqueous acetonitrile | researchgate.net |

| Mercury(II) Chloride | Hydrolysis | organic-chemistry.orgresearchgate.net |

| TBBDA | Solvent-free, room temp. | arkat-usa.org |

| Benzophenone/hv | Photochemical | acs.org |

Stereoselective and Diastereoselective Transformations Utilizing 2-Ethyl-1,3-dithiane Derivatives

2-Substituted-1,3-dithiane derivatives have been instrumental in achieving stereocontrol in aldol reactions. Ethyl 1,3-dithiane-2-carboxylate, an analogue of this compound, is particularly useful in syn-selective aldol reactions. thermofisher.com The aldol reaction, a fundamental carbon-carbon bond-forming reaction, can produce syn or anti diastereomers. harvard.edunih.gov The stereochemical outcome is often dictated by the geometry of the enolate intermediate, which can be controlled through the choice of reagents and reaction conditions. harvard.edu

In the context of dithiane carboxylates, the reaction of their enolates with aldehydes proceeds through a chair-like transition state, as proposed by the Zimmerman-Traxler model. harvard.edu This model helps to predict the stereochemistry of the resulting β-hydroxy ester. Specifically, the reaction of silyl (B83357) ketene (B1206846) acetals derived from esters with aldehydes can lead to high syn-selectivity. beilstein-journals.org For example, a direct and asymmetric syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones with acetals has been developed, yielding products with excellent diastereomeric ratios (dr ≥ 82:18) and enantioselectivity (ee 95–99%). ub.edu

The development of asymmetric methodologies using this compound and its derivatives has enabled the synthesis of chiral molecules with high enantiomeric purity. The enantioselective addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes has been achieved using cinchona-derived bifunctional organocatalysts. rsc.orgresearchgate.net This reaction provides access to γ-nitro-β-aryl-α-keto esters with enantiomeric excesses up to 92%. rsc.org

While the commercially available 1,3-dithiane-2-ethylcarboxylate showed no reactivity under certain organocatalytic conditions, its S-phenyl thioester analogue, although poorly reactive, yielded the addition product with a remarkable 89% enantioselectivity. rsc.org The use of a 2-S-trifluoroethyl carboxy-thioester-1,3-dithiane gave the best results in terms of yield and enantioselectivity. rsc.org

Furthermore, the asymmetric oxidation of ester derivatives of 1,3-dithiane-2-carboxylates has been studied. acs.org Using a modified Sharpless asymmetric epoxidation protocol, these dithianes can be oxidized to trans bis-sulfoxides with high enantioselectivity (>97% ee). acs.org These chiral sulfoxides can serve as valuable intermediates in asymmetric synthesis.

Key Intermediates in the Total Synthesis of Natural Products

The strategic use of this compound and its parent compound, 1,3-dithiane, has been pivotal in the total synthesis of numerous complex natural products, particularly macrodiolide antibiotics and antifungal agents. uwindsor.ca These natural products often feature intricate stereochemistry and a variety of functional groups.

In the synthesis of the macrodiolide antibiotic (+)-colletodiol, a key step involved the reaction of an epoxide with 2-lithio-2-methyl-1,3-dithiane to form a key intermediate in 89% yield. uwindsor.ca Similarly, the synthesis of maytansinol, a potent antitumor agent, utilized the nucleophilic opening of an epoxide with 2-lithio-1,3-dithiane. uwindsor.ca

The ability of dithiane anions to act as acyl anion equivalents allows for the construction of the complex carbon skeletons of these macrocycles. For example, the synthesis of the antifungal agent rapamycin (B549165) involved intermediates derived from dithiane chemistry. jst.go.jp The synthesis of trichobotryside A, a C2-symmetric 16-membered macrodiolide with strong antifouling activity, also employed a dithiane intermediate in its retrosynthetic analysis. semanticscholar.org The versatility of dithiane-based methodologies in forming key carbon-carbon bonds has made them an indispensable tool in the assembly of these biologically active macromolecules. dnmfaizpur.orguib.no

Synthesis of Complex Polyketides and Terpenoids

The versatility of 2-substituted-1,3-dithianes, including this compound, as acyl anion equivalents makes them powerful tools in the construction of complex natural products like polyketides and terpenoids. nih.gov These classes of compounds are characterized by intricate carbon skeletons and dense stereochemistry, the assembly of which presents significant synthetic challenges. The lithiated dithiane serves as a robust carbon nucleophile for forming key carbon-carbon bonds.

In polyketide synthesis, dithiane-based methodologies provide a modular approach to assemble the characteristic repeating motifs. nih.gov For instance, the development of methods for the efficient synthesis of β-carbonyl silyl-1,3-dithianes creates essential building blocks. nih.gov These bifunctional synthons can undergo further transformations, such as asymmetric allylations or aldol reactions, to construct larger polyketide chains. nih.gov The general strategy often involves the coupling of a dithiane anion with an electrophilic fragment, followed by subsequent chain extension and modification. Chemoenzymatic strategies have also been explored, where chemically synthesized diketides are elaborated using ketoreductase (KR) enzymes to install specific stereocenters, a major challenge in traditional synthesis. utexas.edu

The research findings below illustrate a method for preparing key dithiane-containing precursors for polyketide synthesis. nih.gov

| Entry | Substrate (Silylated Propargylic Aldehyde) | Conditions | Product (β-Carbonyl Silyl-1,3-dithiane) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Triethylsilyl (TES) substituted | Basic Al₂O₃ (10 equiv), THF, rt, 24 h | β-keto-γ-TES-dithiane | 81 | nih.gov |

| 2 | Triisopropylsilyl (TIPS) substituted | Basic Al₂O₃ (10 equiv), THF, rt, 24 h | β-keto-γ-TIPS-dithiane | 78 | nih.gov |

In terpenoid synthesis, dithianes are employed to construct key cyclic and acyclic frameworks. For example, cationic cyclization of 2-alkenyl-1,3-dithiolanes (a five-membered ring analogue of dithianes) has been developed as a powerful method for the diastereoselective synthesis of trans-decalin systems, which form the core of many di- and triterpenoids. psu.edu This demonstrates the unique reactivity that the dithiane moiety can impart, enabling complex cyclization cascades for the construction of polycyclic terpenoids. psu.eduuni-hannover.de

Application in Alkaloid and Other Bioactive Molecule Syntheses (e.g., (-)-2-epi-Peloruside A)

The application of 2-substituted-1,3-dithianes extends to the synthesis of alkaloids and other complex bioactive molecules. nih.gov Dithianes serve as critical linchpins, enabling the convergent assembly of elaborate molecular architectures.

A prominent example is the total synthesis of (-)-2-epi-Peloruside A, a potent microtubule-stabilizing agent. nih.govnih.gov In this synthesis, a dithiane union was central to the strategy for coupling the major fragments of the molecule. nih.gov The endgame approach envisioned the formation of the final macrolide from a dithiane-containing precursor (dithiane 3) and an aldehyde fragment (aldehyde 4). nih.gov This late-stage dithiane coupling was crucial for securing the complete, fully functionalized carbon backbone of the target molecule. nih.govacs.org The synthesis was achieved with a longest linear sequence of 25 steps, demonstrating the utility of dithiane linchpins in complex synthetic ventures. nih.gov

Key Steps in the Synthesis of (-)-2-epi-Peloruside A Involving a Dithiane Moiety

| Step | Description | Key Reagents/Methodology | Significance | Reference |

|---|---|---|---|---|

| 1 | Eastern Hemisphere Construction | Anion Relay Chemistry (ARC) uniting 2-TBS-1,3-dithiane with two different epoxides. | Rapidly builds a complex, stereochemically rich fragment from simple starting materials. | nih.govacs.org |

| 2 | Fragment Coupling | Union of a dithiane-containing fragment with an aldehyde fragment. | Forms the complete carbon skeleton of the macrolactone precursor. | nih.gov |

| 3 | Deprotection/Cyclization | Removal of the dithiane protecting group (dethioacetalization) and other protecting groups, followed by macrolactonization. | Leads to the final complex macrocyclic structure of (-)-2-epi-peloruside A. | nih.govdiva-portal.org |

Beyond this example, dithiane chemistry has been applied to the synthesis of various alkaloids. The lithiated anion of 2-propenyl-1,3-dithiane has been used to synthesize γ-lactones, which are precursors to dilactone pyrrolizidine (B1209537) alkaloids like crobarbatine. psu.edu Similarly, the core structures of calyciphylline A-type mdpi.com and Iboga alkaloids whiterose.ac.uk have been assembled using strategies that rely on the nucleophilic character of dithiane intermediates.

Integration into Advanced Synthetic Methodologies (e.g., Anion Relay Chemistry)

This compound and its derivatives are integral to advanced synthetic methodologies that streamline complex molecule construction, most notably Anion Relay Chemistry (ARC). acs.org ARC is a powerful tactic that involves the generation of an initial anion which, after reacting with an electrophile, triggers a controlled rearrangement to form a second, distinct anion at a remote position within the same molecule. acs.orgorganic-chemistry.org This new anion can then be trapped by a second electrophile, all within a single reaction vessel.

Dithianes are exceptionally well-suited for initiating ARC sequences. organic-chemistry.org The process typically begins with the nucleophilic addition of a lithiated dithiane to an epoxide that has a trialkylsilyl group positioned on a distal carbon. nih.govorganic-chemistry.org This ring-opening reaction generates an intermediate oxyanion. The addition of a coordinating solvent additive like HMPA then promotes a 1,4-Brook rearrangement. organic-chemistry.org In this key step, the silyl group migrates from the carbon to the oxygen, effectively "relaying" the negative charge from the oxygen to the carbon atom that formerly bore the silyl group. This newly formed carbanion can then engage in a second reaction with an electrophile. nih.govorganic-chemistry.org

This methodology was effectively demonstrated in the total synthesis of (-)-2-epi-Peloruside A, where a multicomponent Type I ARC was used to construct a significant portion of the molecule by uniting a dithiane with two different epoxides in a single, highly controlled sequence. nih.govacs.org This strategy allows for the rapid and efficient construction of complex molecular fragments that would otherwise require lengthy, linear synthetic sequences. nih.gov The umpolung (polarity-reversed) reactivity of the dithiane is thus harnessed not just for a single bond formation, but to orchestrate a cascade of bond-forming events. acs.org

Simplified Schematic of a Dithiane-Initiated Anion Relay Chemistry (ARC) Sequence

| Stage | Process | Description | Reference |

|---|---|---|---|

| 1. Initiation | Anion Generation & First Addition | A 2-lithio-1,3-dithiane derivative attacks an electrophile, such as a silyl-substituted epoxide. | nih.govorganic-chemistry.org |

| 2. Relay | 1,4-Brook Rearrangement | The resulting oxyanion induces a silyl group migration, transferring the negative charge to a remote carbon atom. | organic-chemistry.org |

| 3. Termination | Second Addition | The newly formed carbanion is trapped by a second, different electrophile. | acs.orgorganic-chemistry.org |

Mechanistic Investigations of 2 Ethyl 1,3 Dithiane Reactions

Elucidation of Carbanion Formation and Reactivity at the C-2 Position

The formation of a carbanion at the C-2 position of 2-ethyl-1,3-dithiane is a cornerstone of its synthetic utility, effectively achieving a polarity reversal (umpolung) of a carbonyl group. uni-regensburg.de This process typically involves the deprotonation of the C-2 proton using a strong base, such as n-butyllithium (n-BuLi). nih.govpsu.edu The resulting 2-lithio-1,3-dithiane is a potent nucleophile. nih.govresearchgate.net

The acidity of the C-2 proton is a critical factor. For instance, the pKa of 2-phenyl-1,3-dithiane (B1581651) in DMSO is approximately 30.7, comparable to other carbon acids used in cross-coupling reactions. brynmawr.edu This allows for the generation of the nucleophilic carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions. nih.gov The high nucleophilicity of 2-lithio-1,3-dithianes enables them to react with a wide array of electrophiles, including alkyl halides, aldehydes, ketones, and esters. nih.govresearchgate.netuwindsor.ca

The reactivity of the 2-lithio derivative of this compound is exemplified by its addition to carbonyl compounds. These reactions can exhibit high diastereoselectivity, influenced by the structure of the carbonyl compound. psu.eduuwindsor.ca For example, the reaction with certain chiral aldehydes proceeds with excellent stereoselectivity. psu.edu This controlled formation of new stereocenters is a valuable tool in the synthesis of complex molecules. uwindsor.ca

Detailed Studies of Oxidative Pathways Leading to Sulfoxides and Sulfones

The sulfur atoms in the this compound ring are susceptible to oxidation, leading to the formation of sulfoxides and subsequently sulfones. The specific outcome of the oxidation depends on the oxidizing agent and the reaction conditions. For instance, the oxidation of ethyl 1,3-dithiane-2-carboxylate under specific conditions using a titanium-based catalyst system can yield the trans bis-sulfoxide with high enantioselectivity. acs.org However, these bis-sulfoxides can be sensitive to acidic conditions, necessitating rapid workup and purification to achieve optimal yields. acs.org

The mechanism of oxidation can proceed through different pathways. One proposed mechanism involves the single electron transfer (SET) from the dithiane to an oxidant, forming a radical cation. conicet.gov.ar This radical cation can then undergo further reactions to yield the oxidized products.

Mechanistic Aspects of Dithiane Cleavage and Deprotection

The cleavage of the dithiane ring, or deprotection, is a crucial step to regenerate the carbonyl functionality that the dithiane group was protecting. nih.gov A variety of methods have been developed for this transformation, as traditional methods often required harsh and toxic reagents like mercury(II) chloride. nih.govorganic-chemistry.org

Modern deprotection methods employ a range of reagents and conditions. Oxidative deprotection using reagents like bis(trifluoroacetoxy)iodobenzene in the presence of trifluoroacetic acid has proven effective, particularly for sensitive molecules like alkaloids, yielding ketones in high purity. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of polyphosphoric acid and acetic acid, which provides a mild and convenient method for the deprotection of dithianes. asianpubs.org The exact mechanism is still under investigation but is thought to involve an interaction between the two acids to form an intermediate that promotes the deprotection. asianpubs.org

Photochemical methods have also been explored for dithiane deprotection. acs.org The mechanism of photodeprotection can involve an initial electron transfer from the dithiane to a sensitizer, forming a dithiane radical cation. conicet.gov.aracs.org This radical cation can then fragment, and in the presence of oxygen, ultimately lead to the formation of the parent carbonyl compound. acs.org Studies have shown that the superoxide (B77818) anion plays a key role in driving this deprotection process. acs.org

Unraveling Reaction Pathways in Organocatalytic and Metal-Catalyzed Transformations

This compound and its derivatives are valuable substrates in both organocatalytic and metal-catalyzed reactions, allowing for the construction of complex molecular architectures.

Organocatalytic Transformations:

Organocatalysis offers a metal-free approach to activating dithiane derivatives. For instance, the conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes can be achieved with high enantioselectivity using cinchona-derived bifunctional catalysts. rsc.org This reaction represents a formal catalytic stereoselective addition of a glyoxylate (B1226380) anion synthon. rsc.org The mechanism involves the activation of the dithiane derivative by the organocatalyst to facilitate the nucleophilic attack on the nitroalkene. rsc.org Proline and its derivatives have also been used to catalyze aldol (B89426) reactions involving dithiane-containing aldehydes, enabling the enantioselective formation of new carbon-carbon bonds. princeton.educaltech.edu

Metal-Catalyzed Transformations:

Palladium-catalyzed cross-coupling reactions have been developed that utilize the acidic C-2 proton of aryl-dithianes. brynmawr.edu In these reactions, the dithiane acts as a nucleophilic transmetalation reagent. brynmawr.edu The proposed mechanism is similar to α-carbonyl arylation, where pre-coordination of a sulfur atom to the palladium center increases the acidity of the C-2 proton, facilitating the transmetalation step. brynmawr.edu This methodology has been successfully applied to the synthesis of 2,2-diaryl-1,3-dithianes using a palladium acetate (B1210297) catalyst with a suitable phosphine (B1218219) ligand. brynmawr.edu

N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts that can engage dithiane-containing substrates in unique transformations. mdpi.com The ability of NHCs to induce umpolung reactivity has been harnessed in various synthetic applications. mdpi.com

Table of Reaction Conditions for Palladium-Catalyzed Cross-Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (2.5%) | NiXantphos (2.5%) | KOtBu (3.0 equiv) | CPME | 80 | 24-48 | Moderate to good |

| Pd(OAc)₂ (5%) | Various phosphines | LiHMDS | THF | - | - | Optimization dependent |

Data sourced from a study on the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes. brynmawr.edu

Conformational Analysis and Stereochemical Implications of 2 Ethyl 1,3 Dithiane

Computational Studies on Ring Conformation and Energetics (e.g., Ab-initio Methods)

Computational chemistry provides powerful tools for investigating the three-dimensional structure and energetic landscape of molecules like 2-ethyl-1,3-dithiane. Like its parent heterocycle, 1,3-dithiane (B146892), and cyclohexane (B81311), this compound is understood to exist predominantly in a chair conformation, which represents its most thermodynamically stable arrangement.

Ab-initio molecular orbital calculations and Density Functional Theory (DFT) methods are frequently employed to model the conformational preferences of substituted dithianes. rsc.orgresearchgate.net For 2-substituted 1,3-dithianes, these studies consistently predict that the chair conformer is the global minimum on the potential energy surface. rsc.org The calculations focus on determining the relative energies of different conformers (chair, twist-boat) and the transition states that separate them.

Theoretical investigations using methods such as HF/6-31G* or B3LYP/6-31G** reveal that placing the ethyl group in an equatorial position on the chair ring is significantly more stable than the axial orientation. This preference is primarily attributed to the minimization of steric strain. In an axial position, the ethyl group would experience unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C-4 and C-6 positions of the dithiane ring. Computational models can quantify this energy difference, often referred to as the A-value, which represents the conformational free energy difference between the axial and equatorial conformers.

Table 1: Calculated Conformational Energy Differences for 2-Substituted 1,3-Dithianes

| Substituent at C-2 | Computational Method | Calculated ΔG (axial-equatorial) (kJ/mol) | Reference |

|---|---|---|---|

| Methyl | Not Specified | 8.0 | clockss.org |

| Ethyl | Not Specified | 6.4 | clockss.org |

| iso-Propyl | Not Specified | 9.3 - 9.7 | clockss.org |

These computational studies are crucial for understanding the intrinsic factors that govern the shape and stability of this compound, providing a theoretical foundation for interpreting its spectroscopic properties and reactivity.

Influence of the 2-Ethyl Substituent on Dithiane Ring Flipping and Conformational Stability

The ethyl substituent at the C-2 position exerts a profound influence on the conformational dynamics of the 1,3-dithiane ring. The primary effect is the strong preference for the equatorial orientation to avoid steric hindrance. This preference directly impacts the equilibrium between the two possible chair conformations. For this compound, the equilibrium lies heavily in favor of the conformer with the equatorial ethyl group.

The stability conferred by the equatorial ethyl group also affects the energy barrier to ring flipping. Ring inversion in six-membered rings proceeds through higher-energy twist or boat conformations. nist.gov The presence of a bulky substituent like an ethyl group increases the energy barrier for this process compared to the unsubstituted 1,3-dithiane. This is because the substituent must pass through positions that create significant steric strain during the conformational change.

The conformational energy, or A-value, quantifies the steric demand of a substituent. For the 1,3-dithiane ring, the A-values for alkyl groups at the C-2 position are generally smaller than in the corresponding cyclohexane system due to the longer C-S bond lengths (approx. 1.81 Å) and wider C-S-C bond angle (approx. 114-116°) compared to C-C bonds and C-C-C angles in cyclohexane. upenn.edu This geometry flattens the ring somewhat and reduces the severity of 1,3-diaxial interactions. Nevertheless, the steric demand is significant enough to enforce a strong equatorial preference.

Table 2: Comparative A-Values for Substituents in 1,3-Dithiane and Cyclohexane Rings

| Substituent | Ring System | A-Value (kJ/mol) | Reference |

|---|---|---|---|

| Methyl | 1,3-Dithiane | 8.0 | clockss.org |

| Ethyl | 1,3-Dithiane | 6.4 | clockss.org |

| Methyl | Cyclohexane | 7.3 | upenn.edu |

The data indicate that while the ethyl group has a substantial steric requirement, its conformational energy in the 1,3-dithiane system is slightly lower than that of a methyl group, a trend that differs from cyclohexane systems and may be influenced by the specific electronic and steric environment of the dithiane ring. clockss.org

Spectroscopic Investigations of Stereochemical Control in Reactions (e.g., Comparative NMR Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the experimental investigation of the conformation and stereochemistry of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and the orientation of substituents.

In ¹H NMR spectra, the chemical shift and coupling constants of the C-2 proton are particularly informative. When the ethyl group is equatorial, the C-2 proton is axial. The chemical shifts of the axial and equatorial protons at C-4 and C-6 are also sensitive to the orientation of the C-2 substituent. A well-documented phenomenon is the deshielding of axial protons at C-4 and C-6 by an axial substituent at C-2. cdnsciencepub.com

Comparative NMR studies between this compound and other 2-substituted dithianes, such as 2-methyl-1,3-dithiane, can validate computational predictions regarding conformational preferences. For instance, the γ-gauche effect in ¹³C NMR spectroscopy causes a shielding (upfield shift) of the C-4 and C-6 carbons when a substituent at C-2 is in the axial position. cdnsciencepub.com Since the ethyl group strongly prefers the equatorial position, the ¹³C chemical shifts for C-4 and C-6 in this compound are consistent with an equatorial substituent.

Furthermore, the Nuclear Overhauser Effect (NOE) can be used to determine the proximity of protons in space, providing definitive evidence for the relative stereochemistry in rigid systems or conformationally-biased molecules like this compound. wordpress.com For example, irradiation of the axial C-2 proton should show an NOE enhancement to the axial protons at C-4 and C-6, confirming the chair conformation and the equatorial orientation of the ethyl group.

Diastereomeric and Enantiomeric Purity Assessment in Chiral Derivatives

While this compound itself is achiral, it serves as a precursor to a wide range of chiral derivatives. Chirality can be introduced, for example, by asymmetric oxidation of one of the sulfur atoms to a sulfoxide (B87167), creating a chiral center at the sulfur and making the C-2 carbon a stereocenter. nii.ac.jpresearchgate.net The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the directing influence of the 2-ethyl group.

The assessment of diastereomeric and enantiomeric purity is critical in asymmetric synthesis. The oxidation of 2-substituted 1,3-dithianes can produce a mixture of cis and trans diastereomeric sulfoxides, where the terms refer to the relationship between the sulfoxide oxygen and the substituent at C-2. nii.ac.jp

Key techniques for purity assessment include:

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases are widely used to separate enantiomers and determine the enantiomeric excess (ee) of the products. rsc.org This method is highly effective for quantifying the success of an asymmetric transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Diastereomers have distinct NMR spectra, allowing for the determination of the diastereomeric ratio (d.r.) by integrating the signals corresponding to each isomer. wordpress.com The use of chiral shift reagents can also enable the differentiation of enantiomers in NMR.

X-ray Crystallography: For crystalline derivatives, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.

Studies on the asymmetric oxidation of 2-substituted 1,3-dithianes have shown that both the diastereoselectivity (trans vs. cis) and the enantioselectivity can be high, though they are sensitive to the nature of the C-2 substituent. nii.ac.jp For instance, the oxidation of various 2-alkyl-1,3-dithianes using a modified Sharpless reagent showed that both high trans selectivity and high enantiomeric excess could be achieved, depending on the specific substrate. nii.ac.jp

Table 3: Stereochemical Outcomes in the Asymmetric Oxidation of 2-Substituted 1,3-Dithianes

| C-2 Substituent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) of trans-isomer | Reference |

|---|---|---|---|---|

| -C(Et)₂OH | 86 | 87:13 | 24 | nii.ac.jp |

| -C(Me)₂OMe | 58 | 98:2 | >99 | nii.ac.jp |

| -C(Me)₂OBn | 84 | 92:8 | Moderate | nii.ac.jp |

| -C(Me)₂OAc | - | 73:27 | 14 (trans), >99 (cis) | nii.ac.jp |

These methods are essential for characterizing the products of stereoselective reactions involving this compound derivatives and for developing new synthetic methodologies. rsc.orgbeilstein-journals.org

Advanced Analytical Techniques for the Characterization of 2 Ethyl 1,3 Dithiane and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 2-Ethyl-1,3-dithiane. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly crucial for elucidating its structure and confirming its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts and coupling patterns of the protons reveal their electronic environment and spatial relationships. For instance, the protons on the ethyl group and the dithiane ring exhibit characteristic signals that are essential for structural confirmation. orgsyn.orgrsc.org ¹³C NMR complements this by identifying the chemical environments of the individual carbon atoms within the molecule. rsc.org The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecular structure. utah.edu For derivatives, NMR is critical for determining stereochemical outcomes, such as the trans/cis ratios of sulfoxides, by analyzing coupling constants.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. carlroth.compitt.edu Data can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and analyzing its fragmentation patterns under ionization. The molecular weight of this compound is 148.29 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecule fragments in a predictable manner, providing a unique fingerprint that confirms its identity. aip.orgnist.gov Key fragments observed in the EI mass spectrum of this compound include the molecular ion (M⁺) at m/z 148 and a prominent peak at m/z 119, corresponding to the loss of an ethyl group. nih.gov Other significant fragments can also be observed, aiding in the structural confirmation. aip.org

Table 2: Key Mass Spectrometry Data for this compound

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for determining its purity. Both liquid and gas chromatography are utilized, depending on the specific properties of the compound and its derivatives.

Liquid Chromatography (LC) for Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is particularly effective for the separation of diastereomers of this compound derivatives, which can be challenging to separate by other means. psu.edu Chiral stationary phases are often employed in HPLC to resolve enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratios. psu.edursc.org For example, the diastereomers of sulfoxide (B87167) derivatives of 1,3-dithianes have been successfully separated using HPLC with chiral columns. psu.edu Reversed-phase HPLC can also be used for the analysis and purification of various dithiane derivatives, often in combination with mass spectrometry (LC-MS) for enhanced detection and identification. nih.govresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile sulfur compounds, including this compound and its more volatile derivatives. iwaponline.com When coupled with a mass spectrometer (GC-MS), it provides a robust method for both separation and identification. mdpi.commdpi.com The retention time in the gas chromatogram helps to identify the compound, while the mass spectrum provides definitive structural information. mdpi.com Various capillary columns, such as those with a DB-5ms or similar stationary phase, are commonly used for the separation of these compounds. mdpi.com The Kovats retention index, a measure of a compound's retention time relative to n-alkanes, is a standardized value used for identification in GC. For this compound on a standard non-polar column, the Kovats retention index is reported as 1131 and 1129. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

Broader Research Applications and Potential Impact of 2 Ethyl 1,3 Dithiane

Role in Pharmaceutical Development and Drug Discovery

The 1,3-dithiane (B146892) moiety is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals. Its primary role is often as a masked carbonyl group, allowing for chemical transformations that would otherwise be incompatible with a free aldehyde or ketone. This "umpolung" (polarity reversal) strategy is a cornerstone of modern organic synthesis.

Derivatives of 2-ethyl-1,3-dithiane serve as intermediates in the creation of bioactive compounds. For instance, the general class of dithianes is instrumental in synthesizing complex natural products that may possess antibiotic or antifungal properties. While direct application of this compound is not always explicitly documented in final drug structures, its principles are applied. For example, a study on 2-carboxythioesters-1,3-dithiane demonstrated its utility in the asymmetric synthesis of γ-nitro-β-aryl-α-keto esters. researchgate.net These products are versatile precursors for pharmacologically active molecules, such as the GABAB receptor agonist baclofen, which is used as a muscle relaxant. researchgate.net

The ability to construct complex molecular architectures is crucial for drug development. Dithiane derivatives, by enabling the formation of key carbon-carbon bonds, contribute to the synthesis of novel therapeutic agents. chemimpex.com Their stability under various reaction conditions makes them reliable intermediates in multi-step synthetic pathways. chemimpex.com

Table 1: Examples of Dithiane Derivatives in Pharmaceutical-Related Synthesis This table is interactive. Click on the headers to sort.

| Dithiane Derivative | Application/Significance | Target Molecule Class | Reference |

|---|---|---|---|

| 2-Lithio-1,3-dithiane | Intermediate for macrodiolide synthesis | Antibiotics | |

| 1,3-Dithiane-2-carboxythioesters | Asymmetric conjugate addition | GABAB receptor agonists (e.g., Baclofen) | researchgate.net |

| 1,3-Dithiane derivatives | Precursors for bladder-selective agents | Antimuscarinic agents (e.g., Tolterodine) |

Applications in Agrochemical Design and Synthesis

The utility of dithiane chemistry extends to the agrochemical sector. Dithiane compounds are employed in the manufacture of fine chemicals that form the basis of some pesticides and herbicides. chemimpex.com The sulfur atoms in the dithiane ring can contribute to the biological activity of the final product.

Patents have been filed for dithiane-containing compounds with insecticidal properties. For example, a Japanese patent describes 1,3-dithiane derivatives, such as 2,2-diethoxycarbonyl-5-(N,N-dimethylamino)-1,3-dithiane, as active ingredients in insecticidal compositions. google.com Another patent highlights the use of 2-dichloromethyl-1,3-dithiolane and related dithianes as herbicide antidotes, compounds that protect crops from the harmful effects of herbicides. google.com These examples underscore the potential for this compound and its analogues to serve as key components in the development of new crop protection agents. The synthesis of these agrochemicals often relies on the same principles of dithiane chemistry used in pharmaceuticals, showcasing the versatility of this class of compounds. chemimpex.com

Contributions to Materials Science and Polymer Chemistry

In materials science, this compound and its derivatives are valuable as building blocks for creating advanced materials and polymers with specific properties. The dithiane functional group can be incorporated into polymer chains to influence their physical and chemical characteristics.

Research has shown that dithiolane derivatives, which are structurally similar to dithianes, can be used to develop photocurable hydrogels and antifouling materials. Furthermore, dithioesters, which can be synthesized from 1,3-dithiolanes, are important chain transfer agents in polymer chemistry, allowing for the controlled synthesis of polymers. acs.org

A notable application is in the modification of high-performance polymers. For instance, poly(arylene ether ketone) (PEEK), a robust thermoplastic, can be functionalized with 1,3-dithiane groups. These dithiane-containing polymers can then undergo exchange reactions to form poly(ether ketal)s, which have different properties and can be more easily processed. reading.ac.uk This demonstrates the role of dithianes in post-polymerization modification, enabling the creation of new materials from existing ones. The stable, yet reactive, nature of the dithiane ring makes it a useful component in designing functional polymers. researchgate.net

Emerging Biological Research and Mechanistic Insights

While the primary application of this compound in research is as a synthetic intermediate, some studies suggest potential biological roles. Notably, 2-vinyl-1,3-dithiane (B14555309) is a known constituent of garlic oil, and there is speculation that related compounds like this compound may be involved in the bioactive profile of garlic, potentially modulating lipid metabolism. However, this area requires more in-depth investigation.

Mechanistic studies on 1,3-dithianes have provided deep insights into their chemical behavior. The core of their utility lies in the "umpolung" of carbonyl reactivity. The C-2 proton of the dithiane ring is acidic and can be removed by a strong base to form a nucleophilic anion. researchgate.net This 2-lithio-1,3-dithiane intermediate can then react with various electrophiles, such as alkyl halides and epoxides, to form new carbon-carbon bonds. vulcanchem.com

Researchers have also investigated the deprotection of the dithiane group to regenerate the carbonyl compound. Mechanistic studies of photodeprotection have shown that the process can proceed through a dithiane radical cation, which fragments and, in the presence of oxygen, leads to the parent carbonyl compound. researchgate.netorganic-chemistry.org Understanding these mechanisms is crucial for optimizing synthetic routes and developing new chemical transformations.

Table 2: Key Mechanistic Features of 1,3-Dithianes

| Feature | Description | Significance | Key Reagents | Reference |

|---|---|---|---|---|

| Umpolung (Polarity Inversion) | The electrophilic carbonyl carbon is converted into a nucleophilic dithianyl anion at the C-2 position. | Enables formation of C-C bonds by reacting with electrophiles. | n-Butyllithium (n-BuLi) | researchgate.net |

| Alkylation | The dithianyl anion reacts with alkyl halides to form 2-alkyl-1,3-dithianes. | A fundamental method for carbon chain extension. | R-X (Alkyl Halide) | vulcanchem.com |

| Epoxide Opening | The dithianyl anion attacks an epoxide ring, leading to β-hydroxy dithianes after hydrolysis. | A method for synthesizing 1,2-diols and related structures. | Epoxides | vulcanchem.com |

Environmental and Green Chemistry Perspectives in Dithiane Synthesis and Use

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes, a field known as green chemistry. This has impacted the synthesis and use of dithianes, including this compound. Traditional methods for dithiane synthesis and deprotection often involve hazardous reagents and solvents.

Modern approaches focus on minimizing waste and environmental impact. For instance, solvent-free thioacetalization protocols have been developed that can achieve high yields (>85%). vulcanchem.com Microwave irradiation has also been employed to accelerate the formation of 1,3-dithianes, often in the absence of a solvent and using reusable catalysts like bentonitic clay. researchgate.net

The deprotection of dithianes, which historically used toxic heavy metal salts like mercury(II) chloride, has seen significant green innovation. researchgate.net Milder and more environmentally benign methods are now preferred. These include the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or systems like iodine in combination with hydrogen peroxide (I₂/H₂O₂). researchgate.net These methods avoid toxic metals and often proceed under milder conditions. Furthermore, protocols using recyclable catalysts, such as tungstate (B81510) sulfuric acid, for dithiane synthesis under solvent-free conditions represent a significant step forward in making dithiane chemistry more sustainable. researchgate.net

Table 3: Comparison of Deprotection Methods for 1,3-Dithianes

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Traditional | HgCl₂, H₂O | Aqueous, often reflux | Effective for many substrates | Highly toxic mercury waste | researchgate.net |

| DDQ | DDQ, MeCN/H₂O | Room temperature | Avoids toxic metals, good yields | Stoichiometric reagent use | researchgate.net |

| I₂/H₂O₂ | I₂, H₂O₂ | Aqueous, room temperature | Environmentally benign | May not be suitable for all substrates | |

| PhIO | Iodosobenzene | Anhydrous DCM, room temp | Water-free conditions | Reagent cost | semanticscholar.org |

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 2-Ethyl-1,3-dithiane

The primary application of this compound in organic chemistry is as a protecting group for carbonyl compounds. The formation of the dithiane ring from a carbonyl compound and 1,3-propanedithiol (B87085) effectively masks the reactivity of the carbonyl group, rendering it stable to various reaction conditions, including nucleophilic attack and oxidation. This "umpolung" (polarity reversal) strategy allows for synthetic transformations at other parts of a molecule without affecting the protected carbonyl functionality. vulcanchem.com

Recent research has focused on expanding the synthetic utility of dithianes, including this compound. These efforts include the development of novel methods for their formation and deprotection, as well as their use as nucleophiles in carbon-carbon bond-forming reactions. For instance, the deprotonation of the C-2 position of the dithiane ring with a strong base, such as n-butyllithium, generates a nucleophilic carbanion that can react with various electrophiles. vulcanchem.combrynmawr.edu This reactivity has been exploited in the synthesis of complex molecules. uwindsor.ca

Unexplored Reactivity and Novel Synthetic Opportunities for this compound

While the fundamental reactivity of this compound is well-established, there remain areas of unexplored chemical space. One such area is the investigation of its behavior in radical reactions. Recent studies have shown that dithianes can act as radical precursors in photocatalytic transformations, opening up new avenues for carbon-carbon bond formation. d-nb.info For example, a photocatalytic approach to the Corey-Seebach reaction, which traditionally relies on strong bases, has been developed using dithianes as carbanion precursors under mild, redox-neutral conditions. d-nb.inforesearchgate.net This method demonstrates the potential for generating nucleophilic intermediates from dithianes without the need for harsh reagents. d-nb.info

Further exploration of the reactivity of lithiated 2-substituted-1,3-dithiane oxides with organoboranes has also revealed new synthetic possibilities. vulcanchem.com These reactions involve the migration of alkyl groups from boron to the carbon of the dithiane ring, leading to the formation of new carbon-carbon bonds. vulcanchem.com

A recent study demonstrated the use of an ethyl-substituted dithiane analogue in a [3+2] cycloaddition reaction with sydnones to produce 1,3-disubstituted pyrazoles in good yield (69%). acs.org This highlights the potential for this compound to participate in novel cycloaddition reactions for the synthesis of heterocyclic compounds.

Development of Novel Catalytic Systems and Sustainable Methodologies for Dithiane Chemistry

The traditional methods for the synthesis of dithianes often involve the use of strong acids and organic solvents, which can be environmentally problematic. organic-chemistry.orgresearchgate.net Consequently, there is a growing interest in developing more sustainable and efficient catalytic systems for dithiane formation.

Several greener approaches have been reported, including the use of solid acid catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) and tungstophosphoric acid, which can be easily recovered and reused. organic-chemistry.orgresearchgate.net Solvent-free reaction conditions, often facilitated by microwave irradiation, have also been shown to be effective for the synthesis of 1,3-dithianes, offering advantages such as shorter reaction times and simplified work-up procedures. researchgate.netresearchgate.net

The development of novel catalytic systems extends to the reactions of dithianes themselves. For instance, palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes with aryl bromides have been developed, utilizing the dithiane as a polarity-reversed transmetalation reagent. brynmawr.edu This method provides a unique approach to the synthesis of diaryl ketones and diarylmethanes. brynmawr.edu Furthermore, photoredox catalysis has been employed for the conjugate addition of dithiane radicals to Michael acceptors, demonstrating a formal photo-redox addition of a methyl radical equivalent. rsc.org

Organocatalysis has also emerged as a powerful tool in dithiane chemistry. For example, cinchona-derived bifunctional catalysts have been used to promote the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, affording chiral γ-nitro-β-aryl-α-keto esters with high enantioselectivity. rsc.orgresearchgate.net

Potential for Derivatization Towards New Bioactive or Material Science Compounds

The versatility of the dithiane moiety makes this compound and its derivatives promising scaffolds for the development of new bioactive compounds and materials. The dithiane ring can be found in various natural products and has been utilized in the synthesis of complex molecules with biological activity, such as antibiotics and antifungal agents. For example, derivatives of 1,3-dithiane (B146892) have been used as intermediates in the synthesis of macrodiolide antibiotics.

The derivatization of this compound can lead to a wide range of functionalized molecules. For instance, the reaction of lithiated this compound with electrophiles can introduce various substituents at the 2-position, providing access to a diverse library of compounds. These derivatives can then be further modified or incorporated into larger molecular architectures.

In the field of material science, dithiolane derivatives, which are structurally related to dithianes, have been used to create adaptable hydrogels and polymers with interesting properties. The ability to functionalize the dithiane ring and its inherent stability make it an attractive building block for the design of new materials with tailored properties. For instance, ethyl 1,3-dithiane-2-carboxylate, a related compound, is used in the production of specialty polymers. chemimpex.com

The potential applications of this compound and its derivatives in these fields are vast and represent a significant area for future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethyl-1,3-dithiane, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound can be synthesized via alkylation of 1,3-dithiane derivatives. For example, lithiation of 2-trimethylsilyl-1,3-dithiane followed by reaction with ethyl electrophiles (e.g., ethyl bromide) is a viable pathway. Optimization involves controlling temperature (−78°C to room temperature) and stoichiometry of the alkylating agent. Reaction yields (e.g., 72–78% for analogous compounds) depend on solvent polarity and the use of anhydrous conditions to avoid side reactions .

Q. How does the ethyl substituent influence the conformational stability of 1,3-dithiane rings compared to methyl or other alkyl groups?

- Methodological Answer : Conformational analysis using ab-initio methods (e.g., HF/6-31Gor B3LYP/6-31G ) reveals that the ethyl group introduces steric strain in axial positions, favoring equatorial orientation. Chair conformations dominate, but energy barriers for ring flipping increase with larger substituents. Comparative NMR studies (e.g., coupling constants and chemical shifts) between 2-ethyl and 2-methyl derivatives can validate computational predictions .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Liquid chromatography (LC) with UV detection is effective for diastereomer separation, while NMR spectroscopy (¹H and ¹³C) provides structural confirmation. X-ray crystallography is critical for resolving stereochemical ambiguities, especially in sulfoxide derivatives. Mass spectrometry (EI or ESI) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What methodologies are effective in analyzing the stereochemical outcomes of sulfoxidation reactions in 2-alkyl-1,3-dithianes?

- Methodological Answer : Oxidation with sodium metaperiodate or m-chloroperoxybenzoic acid produces sulfoxides with high stereoselectivity (e.g., 92:8 trans/cis ratios). Stereochemical assignments rely on NMR coupling constants (e.g., C2-H axial vs. equatorial protons) and X-ray crystallography. Variable-temperature NMR can detect conformational dynamics influencing stereoselectivity .

Q. How can computational chemistry predict NMR chemical shifts and coupling constants in substituted 1,3-dithianes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model hyperconjugative interactions (e.g., σC-S → σ*C-Heq) that perturb chemical shifts. Coupling constants (J values) are derived from Karplus equations parameterized for sulfur-containing rings. Validation against experimental NMR data ensures accuracy .

Q. In total synthesis, how are model studies using this compound designed to mimic complex dithiane-containing targets?

- Methodological Answer : Model compounds like 2-methyl-1,3-dithiane are used to test key reactions (e.g., deprotonation and alkylation) under controlled conditions. For example, deprotonation with n-butyllithium followed by aldehyde addition evaluates stereochemical outcomes, which inform strategies for synthesizing more elaborate dithiane frameworks .

Q. When encountering contradictory data on diastereomer ratios in sulfoxide formation, what experimental variables should be re-examined?